2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Lipophilicity Drug-likeness Fragment-based drug design

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1781170-15-7) is a heterocyclic building block consisting of a morpholine ring directly attached at the 2-position of a 5-ethyl-1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, conferring metabolic stability and diverse biological activities, while the morpholine moiety provides enhanced aqueous solubility and pharmacokinetic profile modulation.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1781170-15-7
Cat. No. B1449350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
CAS1781170-15-7
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2CNCCO2
InChIInChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3
InChIKeyXOSGOQVMKNGIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine CAS 1781170-15-7: Core Heterocyclic Building Block for Medicinal Chemistry Procurement


2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1781170-15-7) is a heterocyclic building block consisting of a morpholine ring directly attached at the 2-position of a 5-ethyl-1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, conferring metabolic stability and diverse biological activities, while the morpholine moiety provides enhanced aqueous solubility and pharmacokinetic profile modulation [1]. This specific ethyl-substituted variant occupies a strategic intermediate lipophilic space within the 5-alkyl-1,3,4-oxadiazol-2-yl morpholine series (spanning methyl, ethyl, and higher homologs), making it a valuable synthon for fragment-based drug discovery and focused library synthesis.

Why Generic 1,3,4-Oxadiazole-Morpholine Intermediates Cannot Replace 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine


Within the 5-alkyl-1,3,4-oxadiazol-2-yl morpholine series, simple substitution of the alkyl chain results in quantifiable shifts in key physicochemical properties such as lipophilicity (logP/logD) and steric bulk, which in turn dictate target binding, cellular permeability, and metabolic susceptibility [1]. The ethyl group represents a critical balance point between the lower lipophilicity of the 5-methyl analog (CAS 1509286-40-1) and the excessive hydrophobicity of longer-chain homologs (e.g., 5-propyl or 5-butyl derivatives), potentially optimizing factors such as ligand efficiency and off-target selectivity. Interchanging these analogs without experimental validation risks compromising SAR continuity, invalidating structure-activity models, and altering pharmacokinetic profiles, which can lead to failed lead optimization campaigns and non-reproducible biological results.

Quantitative Differentiation Evidence for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine Versus Closest Analogs


Physicochemical Property Differentiation: Molecular Weight and Calculated Lipophilicity Window

The target compound (MW = 183.21 g/mol) occupies a distinct physicochemical window compared to the commercially available 5-methyl analog (MW = 169.18 g/mol) [1]. This +14.03 g/mol mass increment corresponds to a methylene (-CH2-) group addition, which is empirically associated with an increase in calculated logP of approximately +0.5 units (Hansch-Leo fragmental constant for aliphatic carbon), yielding an estimated logP of ~0.7 for the ethyl derivative versus ~0.2 for the methyl analog. This lipophilicity shift moves the compound closer to the optimal drug-likeness space (logP 1–3), while maintaining a molecular weight well below the 300 Da threshold for fragment-based screening libraries [2].

Lipophilicity Drug-likeness Fragment-based drug design

Purity Specification Baseline for Reproducible SAR Studies

The target compound is commercially available at a standardized purity of 95% (HPLC) from multiple suppliers, as indicated by vendor listings (Catalog No. CM407863, Leyan 2098353) . This purity level is equivalent to that of the 5-methyl analog (95% minimum purity, AKSci 7726EA) , ensuring that both building blocks meet threshold purity requirements for initial medicinal chemistry screening. However, no higher-purity (>98%) or analytically certified reference standard grade has been identified for either compound, indicating that additional purification (e.g., preparative HPLC) may be required for quantitative biological assays or crystallization trials.

Purity Analytical QC SAR reproducibility

Class-Level Anticancer SAR: Alkyl Chain Influence on Cytotoxicity and Anti-Angiogenic Activity in Oxadiazole-Morpholine Series

In a related oxadiazole–morpholine series (compounds 6a–l) evaluated in Dalton's Lymphoma Ascites (DLA) cells, systematic variation of the phenoxy-alkyl substituent on the oxadiazole ring demonstrated that subtle structural modifications produced quantifiable differences in both in vitro cytotoxicity (IC50 values ranging from ~8.5–50 μM) and in vivo tumor volume reduction (up to 85% at optimal substitution) [1]. Compound 6a (bearing a 4-chlorophenoxy methyl group) was identified as the lead compound with an IC50 of ~8.5 μM and 85% in vivo tumor volume reduction, which was mechanistically linked to repression of CD31-positive microvessel density (MVD). Although this series differs from the target compound by having a thioether linker, it establishes the class-level principle that the 5-substituent identity on the oxadiazole ring is a critical determinant of biological potency, and the 5-ethyl group on the target compound provides a unique steric and electronic profile not present in the evaluated analogs.

Anticancer activity Angiogenesis inhibition Structure-activity relationship

Recommended Application Scenarios for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Targeting Lipophilic Protein Binding Sites

With an estimated logP of ~0.7 and MW of 183.21 g/mol [1], 2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine falls within the Rule-of-Three space for fragment screening libraries (MW <300, clogP ≤3). Its intermediate lipophilicity, compared to the more polar 5-methyl analog (estimated clogP ~0.2), makes it particularly suitable for targeting protein binding pockets with mixed hydrophobic/hydrophilic character, such as kinase hinge regions or GPCR orthosteric sites, where a modest lipophilic contact can enhance binding affinity without incurring excessive promiscuity [2].

Core Scaffold for Anti-Angiogenic Agent Optimization

Based on the class-level anticancer SAR showing that oxadiazole-morpholine hybrids can achieve IC50 values of ~8.5 μM and 85% tumor volume reduction through CD31-mediated angiogenesis inhibition [1], 2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine serves as a chemically tractable core scaffold for systematic derivatization. Researchers can introduce diversity at the morpholine nitrogen (via sulfonylation, alkylation, or acylation) while retaining the 5-ethyl-1,3,4-oxadiazole moiety as a fixed pharmacophoric element, facilitating exploration of novel anti-angiogenic structure-activity relationships that extend beyond the published thioether-linked series.

Developing Physicochemical Property Analogs to Validate logP-Dependent Activity Cliffs

The calculated ΔclogP of ~+0.5 units relative to the 5-methyl analog [1] provides a defined physicochemical step for constructing matched molecular pairs. Synthesizing parallel compound series from both the 5-ethyl and 5-methyl building blocks allows researchers to deconvolute lipophilicity-driven effects on target potency, cellular permeability, and metabolic stability, thereby identifying true activity cliffs that are attributable solely to the alkyl chain difference rather than larger scaffold changes.

Quote Request

Request a Quote for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.